

# A Comprehensive Technical Guide to MK-0941: A Glucokinase Activator

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MK-0941

Cat. No.: B1677240

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This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and pharmacological effects of **MK-0941**, a potent and selective allosteric activator of glucokinase (GK). This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic disease research.

## Chemical Structure and Properties of MK-0941

**MK-0941** is a synthetic, small-molecule compound that has been investigated for its potential as a therapeutic agent for type 2 diabetes mellitus.<sup>[1][2]</sup> Its chemical identity is well-characterized, and its structural details are provided below.

Chemical Name (IUPAC): 3-[[6-(ethylsulfonyl)-3-pyridinyl]oxy]-5-[(1S)-2-hydroxy-1-methylethoxy]-N-(1-methyl-1H-pyrazol-3-yl)-benzamide, monomethanesulfonate<sup>[3][4]</sup>

Molecular Formula: C<sub>21</sub>H<sub>24</sub>N<sub>4</sub>O<sub>6</sub>S · CH<sub>4</sub>O<sub>3</sub>S<sup>[3]</sup>

Molecular Weight: 556.6 g/mol <sup>[3]</sup>

CAS Number: 1137916-97-2<sup>[3][4]</sup>

SMILES: CCS(C1=CC=C(OC2=CC(O--INVALID-LINK--CO)=CC(C(NC3=NN(C)C=C3)=O)=C2)C=N1)(=O)=O.O=S(O)(C)=O<sup>[3][4]</sup>

InChI Key: PIDNRTWDGDKSQ-UQKRIMTDSA-N<sup>[3]</sup>

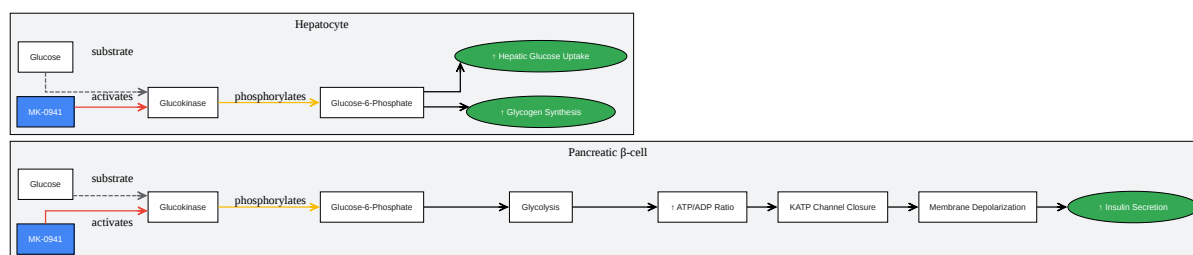
## Mechanism of Action: Allosteric Activation of Glucokinase

**MK-0941** functions as a glucokinase activator (GKA), enhancing the enzyme's catalytic activity. [1][5] Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic  $\beta$ -cells and hepatocytes. [5] **MK-0941** binds to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site. This binding event induces a conformational change in the enzyme that increases its affinity for glucose and enhances its maximal velocity ( $V_{max}$ ) of glucose phosphorylation. [5]

The activation of glucokinase by **MK-0941** leads to two primary physiological effects:

- In Pancreatic  $\beta$ -cells: Increased glucokinase activity leads to a higher rate of glycolysis, an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium channels, depolarization of the cell membrane, and ultimately, enhanced glucose-stimulated insulin secretion.
- In Hepatocytes: Enhanced glucokinase activity promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen synthesis and glycolysis, thereby increasing hepatic glucose uptake and reducing hepatic glucose output.

The signaling pathway for **MK-0941**'s action is depicted in the diagram below.



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Caption: Signaling pathway of **MK-0941** in pancreatic  $\beta$ -cells and hepatocytes.

## Quantitative Pharmacodynamic Data

The pharmacodynamic effects of **MK-0941** have been evaluated in both in vitro and in vivo models. The following tables summarize key quantitative data from these studies.

### Table 1: In Vitro Efficacy of MK-0941[5]

Parameter	Condition	Value
EC <sub>50</sub>	Recombinant human glucokinase (2.5 mM glucose)	0.240 μM
EC <sub>50</sub>	Recombinant human glucokinase (10 mM glucose)	0.065 μM
S <sub>0.5</sub> for Glucose	Recombinant human glucokinase (without MK-0941)	6.9 mM
S <sub>0.5</sub> for Glucose	Recombinant human glucokinase (with 1 μM MK-0941)	1.4 mM
V <sub>max</sub> Increase	Recombinant human glucokinase (with 1 μM MK-0941)	1.5-fold
Insulin Secretion	Isolated rat islets (10 μM MK-0941)	17-fold increase
Glucose Uptake	Isolated rat hepatocytes (10 μM MK-0941)	Up to 18-fold increase

**Table 2: In Vivo Efficacy of MK-0941 in a Clinical Trial[6]  
[7]**

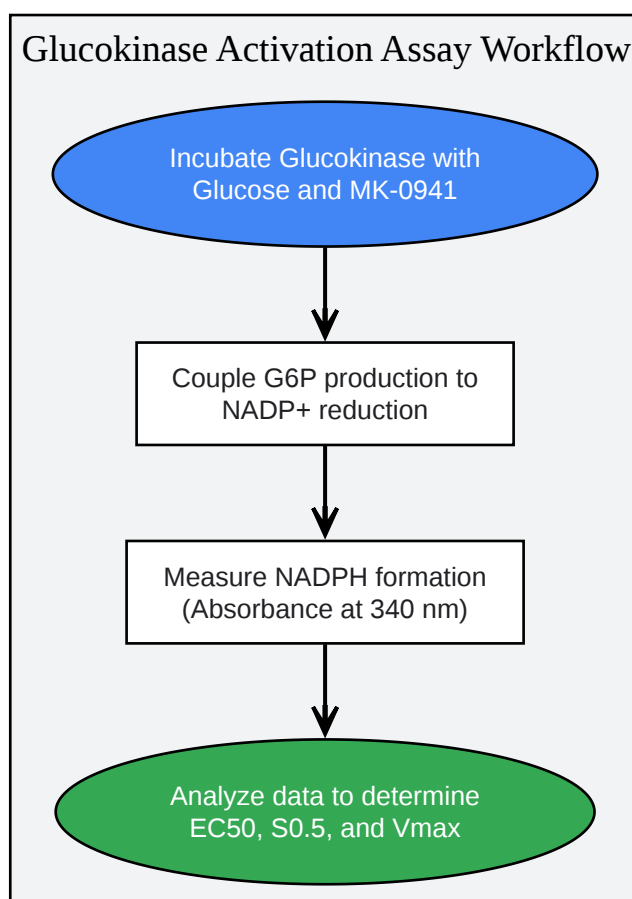
Parameter	Treatment Group	Change from Baseline
HbA1c	MK-0941 (all doses) at Week 14	-0.8% (placebo-adjusted)
2-hour Postmeal Glucose	MK-0941 (all doses) at Week 14	-37 mg/dL (placebo-adjusted)

## Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the pharmacodynamics of **MK-0941**.

## In Vitro Glucokinase Activation Assay[5]

- Objective: To determine the effect of **MK-0941** on the kinetic parameters of recombinant human glucokinase.
- Methodology:
  - Recombinant human glucokinase was incubated with varying concentrations of glucose and **MK-0941**.
  - The rate of glucose phosphorylation was measured by coupling the production of glucose-6-phosphate to the reduction of NADP<sup>+</sup> by glucose-6-phosphate dehydrogenase.
  - The change in absorbance at 340 nm, corresponding to the formation of NADPH, was monitored spectrophotometrically.
  - EC<sub>50</sub> values were determined by fitting the dose-response data to a four-parameter logistic equation.
  - S<sub>0.5</sub> (the glucose concentration at which the reaction velocity is half of V<sub>max</sub>) and V<sub>max</sub> were calculated from Michaelis-Menten plots.



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Caption: Workflow for the in vitro glucokinase activation assay.

## Clinical Trial in Patients with Type 2 Diabetes[6]

- Objective: To assess the efficacy and safety of **MK-0941** as an adjunct to insulin therapy in patients with type 2 diabetes.
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: Patients with type 2 diabetes who were on a stable dose of insulin glargine, with or without metformin.
- Intervention: Patients were randomized to receive one of four doses of **MK-0941** (10, 20, 30, or 40 mg) or placebo, administered three times daily before meals for 14 weeks.

- Primary Endpoint: Change from baseline in HbA1c at week 14.
- Secondary Endpoints: Change from baseline in 2-hour postmeal glucose, fasting plasma glucose, and the incidence of adverse events.

## Adverse Effects and Clinical Observations

In a clinical study involving patients with type 2 diabetes, treatment with **MK-0941** was associated with an increased incidence of hypoglycemia.[6][7] Additionally, elevations in triglycerides and blood pressure were observed in patients receiving **MK-0941**. [6] The initial improvements in glycemic control seen at 14 weeks were not sustained at 30 weeks.[6][7]

## Conclusion

**MK-0941** is a potent allosteric activator of glucokinase with demonstrated efficacy in lowering blood glucose levels in preclinical models. While it showed initial promise in clinical trials for type 2 diabetes by improving glycemic control, its long-term efficacy was not sustained, and it was associated with an increased risk of hypoglycemia and other adverse effects.[6][7] This technical guide provides a comprehensive summary of the chemical, mechanistic, and pharmacological properties of **MK-0941**, offering valuable information for researchers in the field of diabetes and metabolic diseases.

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